molecular formula C19H20F3NO3 B136616 Flumetover CAS No. 154025-04-4

Flumetover

Cat. No.: B136616
CAS No.: 154025-04-4
M. Wt: 367.4 g/mol
InChI Key: XFOXDUJCOHBXRC-UHFFFAOYSA-N
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Description

Flumetover, known chemically as N-ethyl-3’,4’-dimethoxy-N-methyl-5-(trifluoromethyl)(1,1’-biphenyl)-2-carboxamide , is a fluorinated fungicide. It is primarily used in agricultural settings to protect crops from fungal infections. The compound is characterized by its high efficacy and stability, making it a valuable tool in modern agriculture .

Preparation Methods

Synthetic Routes and Reaction Conditions: Flumetover is synthesized through a multi-step process involving the following key steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The process is carefully controlled to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: Flumetover undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique chemical and biological properties .

Scientific Research Applications

Flumetover has a wide range of scientific research applications, including:

Mechanism of Action

Flumetover exerts its effects by disrupting the cell membranes of fungi. It targets specific enzymes involved in the synthesis of ergosterol, a key component of fungal cell membranes. By inhibiting these enzymes, this compound compromises the integrity of the cell membrane, leading to cell death. The molecular pathways involved include the inhibition of squalene epoxidase and other enzymes critical for ergosterol biosynthesis .

Comparison with Similar Compounds

Flumetover is unique among fungicides due to its trifluoromethyl group, which enhances its stability and efficacy. Similar compounds include:

This compound stands out due to its high stability, efficacy, and specific targeting of fungal cell membrane synthesis, making it a valuable tool in both agricultural and scientific research .

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-ethyl-N-methyl-4-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3NO3/c1-5-23(2)18(24)14-8-7-13(19(20,21)22)11-15(14)12-6-9-16(25-3)17(10-12)26-4/h6-11H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFOXDUJCOHBXRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)C(=O)C1=C(C=C(C=C1)C(F)(F)F)C2=CC(=C(C=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80165520
Record name 2-(3,4-Dimethoxyphenyl)-N-ethyl-alpha,alpha,alpha-trifluoro-N-methyl-p-toluamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80165520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154025-04-4
Record name Flumetover
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=154025-04-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Flumetover [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154025044
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(3,4-Dimethoxyphenyl)-N-ethyl-alpha,alpha,alpha-trifluoro-N-methyl-p-toluamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80165520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FLUMETOVER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26UEP3Z5W8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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